2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol
Description
This compound, with the molecular formula C24H20ClFN3O4, features a pyrimidine core substituted at the 4-position with a 2-amino-5-(4-methoxyphenoxy) group and at the 5-position with a (2-chloro-4-fluorobenzyl)oxy-phenol moiety . Its structural complexity arises from the combination of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups, which influence its physicochemical properties and biological interactions. The compound’s IUPAC name is 2-[2-azanyl-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol, and its SMILES code is COC1=CC=C(C=C1)OC2=NC(=NC(=C2)N)C3=C(C=CC(=C3)OC(C4=C(C(=CC=C4)Cl)F))O .
The molecule’s 3D geometry, characterized by planar pyrimidine and aromatic rings, facilitates interactions with biological targets, such as enzymes or receptors. Its molecular weight (477.89 g/mol) and moderate lipophilicity (predicted LogP ~3.5) suggest balanced solubility and membrane permeability, making it a candidate for therapeutic development .
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-31-16-4-6-17(7-5-16)33-22-12-28-24(27)29-23(22)19-9-8-18(11-21(19)30)32-13-14-2-3-15(26)10-20(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQLBFQNBILEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound belongs to the diaryl pyrimidine family, which is widely explored for antiviral, antimicrobial, and anticancer applications. Key structural analogs include:
Key Observations :
- In contrast, AP-NP’s naphthyl group introduces steric bulk, which may limit solubility but increase hydrophobic binding .
- Halogen Impact: The 2-chloro-4-fluorobenzyl group in the target compound provides dual halogenation, which is associated with improved target affinity and pharmacokinetics compared to mono-halogenated analogs like BH26536 (3-chlorobenzyl) .
- Trifluoromethyl vs. Methoxy : Compounds like BH26533 incorporate trifluoromethyl groups, which improve metabolic stability but reduce solubility. The target compound’s methoxy group balances solubility and moderate stability .
Physicochemical and Crystallographic Properties
- Solubility : The target compound’s LogP (~3.5) is lower than BH26533 (LogP ~4.2), suggesting better aqueous solubility due to the absence of trifluoromethyl groups .
- Crystal Packing : highlights that fluorophenyl and methoxyphenyl substituents influence hydrogen bonding (e.g., C–H⋯O interactions). The target compound’s 2-chloro-4-fluorobenzyl group may adopt a twisted conformation, reducing crystal lattice stability compared to planar analogs .
Patent Landscape
European Patent EP2024 () describes thieno-pyrimidine derivatives with methoxy and chloro groups as MCL-1/BCL-2 inhibitors. While structurally distinct, the shared substituent motifs suggest that the target compound’s chloro-fluoro group could similarly disrupt protein-protein interactions in oncology targets .
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